4-Butylbenzyl alcohol

Übersicht

Beschreibung

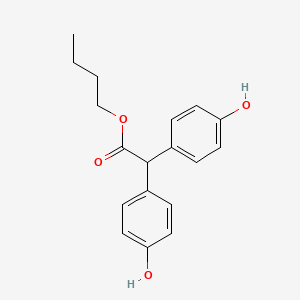

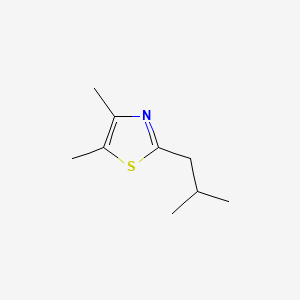

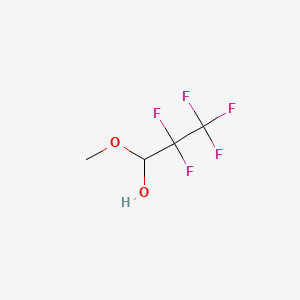

4-Butylbenzyl alcohol is a chemical compound with the molecular formula C11H16O . It has a molecular weight of 164.24 g/mol . The IUPAC name for this compound is (4-butylphenyl)methanol .

Molecular Structure Analysis

The molecular structure of 4-Butylbenzyl alcohol consists of a butyl group attached to a benzyl alcohol . The InChI representation of the molecule isInChI=1S/C11H16O/c1-2-3-4-10-5-7-11(9-12)8-6-10/h5-8,12H,2-4,9H2,1H3 . Physical And Chemical Properties Analysis

4-Butylbenzyl alcohol has a density of 1.0±0.1 g/cm³, a boiling point of 253.8±8.0 °C at 760 mmHg, and a flash point of 109.4±3.7 °C . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound has a polar surface area of 20 Ų and a molar volume of 169.1±3.0 cm³ .Wissenschaftliche Forschungsanwendungen

Photocatalytic Oxidation

4-Butylbenzyl alcohol has been studied for its potential in photocatalytic oxidation. Higashimoto et al. (2009) explored the photocatalytic oxidation of benzyl alcohol derivatives, including 4-tertiary-butylbenzyl alcohol, into corresponding aldehydes using a TiO2 photocatalyst under O2 atmosphere. This process showed high conversion and selectivity, effective under both UV-light and visible light irradiation, suggesting a promising application in photocatalysis (Higashimoto et al., 2009).

Chromatography

4-Butylbenzyl alcohol has been evaluated in chromatography. Evans and Pearmain (1991) assessed 4-hydroxy-3,5-di-tert-butylbenzyl alcohol as a potential antioxidant-tail-reducer in gas-liquid chromatography. Their findings indicated that it is an inefficient tail-reducer, providing insights into its suitability in chromatographic applications (Evans & Pearmain, 1991).

Synthesis of Pyrethrins

In the field of insecticides, the synthesis of pyrethrins using benzyl alcohols, including 4-allylbenzyl and 4-benzylbenzyl, has been reported by Elliott, Janes, and Pearson (1967). These compounds are synthesized using various methods, highlighting the utility of 4-butylbenzyl alcohol in producing effective insecticidal compounds (Elliott et al., 1967).

Acid-Catalyzed Reactions

Barclay, Sonawane, and Macdonald (1972) explored acid-catalyzed reactions of sterically hindered aromatic compounds, including 2,4,6-tri-t-butylbenzyl alcohol. This study provides valuable information on the chemical behavior of such compounds under strong acidic conditions, which can be crucial for various synthetic applications (Barclay et al., 1972).

Nonaqueous Synthesis of Nanoparticles

Polleux, Antonietti, and Niederberger (2006) demonstrated the use of 4-tert-butylbenzyl alcohol in the nonaqueous synthesis of tungsten oxide nanostructures. This research highlights its potential in the synthesis of hybrid nanostructures with various morphologies, including highly organized anisotropic stacks of tungstite nanoplatelets (Polleux et al., 2006).

Eigenschaften

IUPAC Name |

(4-butylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-2-3-4-10-5-7-11(9-12)8-6-10/h5-8,12H,2-4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIDZDYAPPNMBIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342063 | |

| Record name | 4-Butylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Butylbenzyl alcohol | |

CAS RN |

60834-63-1 | |

| Record name | 4-Butylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[Bis[2-(2-hydroxyethoxy)ethyl]amino]ethoxy]ethanol](/img/structure/B1594299.png)

![9,10-Anthracenedione, 1-[(2,6-dibromo-4-methylphenyl)amino]-4-hydroxy-](/img/structure/B1594301.png)

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-5-isothiocyanato-, hydrochloride](/img/structure/B1594304.png)